![molecular formula C20H16ClNO4 B6126575 ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate](/img/structure/B6126575.png)
ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate, commonly known as ethyl 5-(2-chlorobenzoylamino)-2-furoate (ECBF), is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Mechanism of Action
The mechanism of action of ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate is not fully understood, but studies suggest that it may induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell survival and proliferation, and its inhibition can lead to cell death. Additionally, ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate can induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal cells, and reduce inflammation in animal models. Additionally, ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate is its low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. Additionally, ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate. One area of interest is the development of ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate and to identify its molecular targets. Finally, research on the synthesis of ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate derivatives may lead to the development of more potent and selective compounds.
Synthesis Methods
The synthesis of ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate involves the reaction of 2-chlorobenzoyl chloride with 2-furoyl chloride, followed by the addition of ethyl 4-aminobenzoate in the presence of triethylamine. The resulting product is purified through column chromatography, yielding ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate as a white solid.
Scientific Research Applications
Ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate has been extensively studied for its potential use in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
ethyl 4-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c1-2-25-20(24)13-7-9-14(10-8-13)22-19(23)18-12-11-17(26-18)15-5-3-4-6-16(15)21/h3-12H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOGXUPPBZIADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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